Thp-peg4
Overview
Description
Mechanism of Action
Target of Action
THP-PEG4 is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules designed to target proteins for degradation . They contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs . The PROTAC molecule binds to the target protein and the E3 ubiquitin ligase simultaneously, forming a ternary complex . This interaction prompts the ubiquitin-proteasome system to degrade the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By using this compound as a linker in PROTACs, specific proteins can be targeted for degradation, potentially altering various biochemical pathways depending on the target protein .
Pharmacokinetics
The use of peg linkers like this compound in drug delivery systems is known to improve the water solubility of compounds, which could potentially enhance their bioavailability .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific protein being targeted. For instance, if the target protein is a key player in a disease state, its degradation could potentially ameliorate the disease symptoms .
Action Environment
The action of this compound, as part of a PROTAC, occurs intracellularly . Environmental factors such as pH could potentially influence the stability and efficacy of PROTACs . Additionally, the hydrophilic PEG chain of this compound can increase the water solubility of the compound in aqueous environments , which might influence its action and stability.
Biochemical Analysis
Biochemical Properties
Thp-peg4 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, enhancing their solubility and reducing their aggregation . The nature of these interactions is primarily due to the hydrophilic properties of this compound .
Cellular Effects
This compound influences cell function by increasing the solubility of proteins and other biomolecules, thereby reducing their aggregation and potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can be incorporated into proteins and other biomolecules as a constituent chemical group, thereby altering their properties . This can lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is known for its stability and does not degrade easily
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THP-PEG4 typically involves the protection of hydroxyl groups using tetrahydropyranyl groups. The reaction is carried out under acidic conditions, where alcohols react with dihydropyran to form tetrahydropyranyl ethers . The PEG chain is then introduced through nucleophilic substitution reactions, where the hydroxyl group of the PEG reacts with the protected alcohol.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the protection of hydroxyl groups, introduction of the PEG chain, and purification of the final product. The use of automated systems and optimized reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
THP-PEG4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The THP group can be removed through reduction reactions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Deprotected alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
THP-PEG4 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of PEGylated proteins and other biopharmaceuticals
Comparison with Similar Compounds
Similar Compounds
PEG4-OH: A PEG linker with a terminal hydroxyl group but without the THP protecting group.
THP-PEG4-OH: Similar to this compound but with different chain lengths and functional groups
Uniqueness
This compound is unique due to the presence of the THP protecting group, which provides stability during synthesis and can be easily removed under acidic conditions. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O5/c12-4-6-13-7-8-14-9-10-16-11-3-1-2-5-15-11/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBUREHZQPDYHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547040 | |
Record name | 2-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60221-37-6 | |
Record name | 2-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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